3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline
Overview
Description
3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline: is an organic compound with the molecular formula C13H11F2NO. It is characterized by the presence of two fluorine atoms and an aniline group, making it a valuable intermediate in various chemical syntheses . This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 3-fluorobenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The 3-fluorobenzyl alcohol is converted to its corresponding benzyl chloride using thionyl chloride.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimization: Reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines.
Scientific Research Applications
Chemistry:
3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the effects of fluorine substitution on the activity of aniline derivatives. It serves as a model compound for understanding the interactions between fluorinated anilines and biological targets .
Medicine:
The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxyaniline
- 4-Fluoroaniline
- 3-Fluoroaniline
- 4-Methoxyaniline
Comparison:
Compared to these similar compounds, 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline is unique due to the presence of both fluorine atoms and a methoxy group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-fluoro-4-[(3-fluorophenyl)methoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(16)7-12(13)15/h1-7H,8,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOZORKORACUMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242825 | |
Record name | 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231278-65-2 | |
Record name | 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231278-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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